N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether
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Overview
Description
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is a derivative of the amino acid tyrosine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry and biology. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl ether group at the hydroxyl group of the tyrosine side chain. These protective groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Scientific Research Applications
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of isotopically labeled peptides for structural and functional studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The isotopic labels enhance the sensitivity and resolution of NMR studies, allowing detailed analysis of protein structures and dynamics.
Mass Spectrometry: Used in mass spectrometry-based proteomics to study protein modifications and interactions.
Biological Studies: Employed in studies of enzyme mechanisms, protein-ligand interactions, and metabolic pathways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether typically involves several steps:
Isotope Labeling: The starting material, L-tyrosine, is labeled with carbon-13 and nitrogen-15 isotopes. This can be achieved through microbial fermentation using isotopically labeled precursors.
Fmoc Protection: The amino group of the labeled L-tyrosine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually done by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Tert-Butyl Ether Protection: The hydroxyl group of the tyrosine side chain is protected by converting it to a tert-butyl ether. This can be achieved by reacting the Fmoc-protected tyrosine with tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Large-scale microbial fermentation using isotopically labeled precursors to produce labeled L-tyrosine.
Protection Steps: Sequential protection of the amino and hydroxyl groups using Fmoc chloride and tert-butyl bromide, respectively.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl ether protective groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Reactions involving the oxidation or reduction of the tyrosine side chain.
Common Reagents and Conditions
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide, while the tert-butyl ether group can be removed using trifluoroacetic acid.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Deprotected Tyrosine: Removal of protective groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.
Oxidized or Reduced Tyrosine: Depending on the reaction conditions, the tyrosine side chain can be oxidized to form dopaquinone or reduced to form dihydroxyphenylalanine.
Mechanism of Action
The mechanism of action of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its use as a labeled amino acid in research. The isotopic labels allow researchers to track the compound and its derivatives in various biochemical processes. The Fmoc and tert-butyl protective groups facilitate the incorporation of the labeled tyrosine into peptides and proteins without unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-Tyrosine: Similar structure but without isotopic labeling.
N-Fmoc-(13C9,15N)-L-Phenylalanine: Another isotopically labeled amino acid with a similar protective group strategy.
N-Fmoc-(13C9,15N)-L-Serine O-Tertbutyl Ether: Similar compound with a different side chain.
Uniqueness
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is unique due to its specific isotopic labeling and protective groups, making it particularly useful for detailed structural and functional studies in biochemistry and molecular biology. The combination of carbon-13 and nitrogen-15 labels provides enhanced sensitivity and resolution in NMR and mass spectrometry analyses compared to non-labeled or singly labeled compounds.
Properties
CAS No. |
1217442-53-9 |
---|---|
Molecular Formula |
C₁₉¹³C₉H₂₉¹⁵NO₅ |
Molecular Weight |
469.46 |
Origin of Product |
United States |
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